2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Overview
Description
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is an organosulfur compound that features a thiocyanate group attached to a 2-(2-chlorophenyl)-2-oxoethyl moiety
Scientific Research Applications
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It can be used in the preparation of functional materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 2-(2-chlorophenyl)-2-oxoethyl chloride with potassium thiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
2-(2-Chlorophenyl)-2-oxoethyl chloride+KSCN→2-(2-Chlorophenyl)-2-oxoethyl thiocyanate+KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 2-(2-chlorophenyl)-2-oxoethyl alcohol and thiocyanic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thiols.
Hydrolysis: Products include 2-(2-chlorophenyl)-2-oxoethyl alcohol and thiocyanic acid.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-oxoethyl isothiocyanate
- 2-(2-Chlorophenyl)-2-oxoethyl chloride
- 2-(2-Chlorophenyl)-2-oxoethyl bromide
Uniqueness
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to its isothiocyanate and halide counterparts. The thiocyanate group can participate in specific nucleophilic substitution reactions and form unique covalent bonds with biological molecules, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENMNOJCRIHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639993 | |
Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19339-58-3 | |
Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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